

Spectroscopic Data and Analysis of 3-Cyclohexyl-1-propyne: A Technical Overview

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Compound of Interest

Compound Name: 3-Cyclohexyl-1-propyne

Cat. No.: B099756

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This guide provides a comprehensive overview of the spectroscopic data for the compound **3-Cyclohexyl-1-propyne** (CAS No. 17715-00-3). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the structural characterization of this molecule. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols for these techniques, and visualizes the analytical workflow.

Molecular Structure:

- Compound Name: **3-Cyclohexyl-1-propyne**
- Synonyms: (Prop-2-yn-1-yl)cyclohexane
- CAS Number: 17715-00-3
- Molecular Formula: C₉H₁₄
- Molecular Weight: 122.21 g/mol

While extensive searches of public spectroscopic databases were conducted, the specific experimental spectra for **3-Cyclohexyl-1-propyne** are not readily available in a quantitative format. The following tables are structured to present the data clearly once it becomes accessible.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	Cyclohexyl -CH ₂ (axial/eq.)			
Data not available	Cyclohexyl -CH (methine)			
Data not available	Propargyl -CH ₂ -			
Data not available	Acetylenic -CH			

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
Data not available	C≡CH
Data not available	C≡CH
Data not available	Propargyl -CH ₂ -
Data not available	Cyclohexyl C1
Data not available	Cyclohexyl C2/C6
Data not available	Cyclohexyl C3/C5
Data not available	Cyclohexyl C4

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong	≡C-H stretch
~2925 and ~2850	Strong	C-H stretch (cyclohexyl)
~2120	Weak	C≡C stretch (terminal alkyne)
~1450	Medium	CH ₂ bend (cyclohexyl)

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z Ratio	Relative Intensity (%)	Proposed Fragment Ion
122	Data not available	[M] ⁺ (Molecular Ion)
Data not available	[M - H] ⁺	
Data not available	[M - C ₃ H ₃] ⁺ (Loss of propargyl)	
Data not available	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)	

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3-Cyclohexyl-1-propyne** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.^[1] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing. The solution must be homogeneous and free of any particulate matter; filtration through a small cotton or glass wool plug in a Pasteur pipette is recommended if solids are present.^[2]
- ¹H NMR Spectroscopy Protocol:
 - The prepared NMR tube is placed in the spectrometer's probe.

- The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.
- The magnetic field is "shimmed" to optimize its homogeneity across the sample, which maximizes spectral resolution.[3]
- A standard one-pulse proton experiment is performed. Key acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
- The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).[4]

- ^{13}C NMR Spectroscopy Protocol:
 - Sample preparation and initial instrument setup (locking and shimming) are identical to the ^1H NMR protocol.[3]
 - A proton-decoupled ^{13}C experiment is performed to yield a spectrum with single lines for each unique carbon atom.
 - A wider spectral width (e.g., 0-220 ppm) is used.[3]
 - Due to the low natural abundance and lower gyromagnetic ratio of ^{13}C , a significantly larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are typically required to obtain a good signal-to-noise ratio.
 - Data processing involves Fourier transformation, phasing, baseline correction, and referencing to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **3-Cyclohexyl-1-propyne** is a liquid, the simplest method is to analyze it as a "neat" thin film.[5]

- Ensure the surfaces of two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of the liquid sample onto the center of one plate.
- Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.
- FT-IR Spectroscopy Protocol:
 - A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrument optics.
 - The prepared salt plate assembly is mounted in the sample holder of the FT-IR spectrometer.
 - The sample spectrum is acquired. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The data is collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).^[6]
 - The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

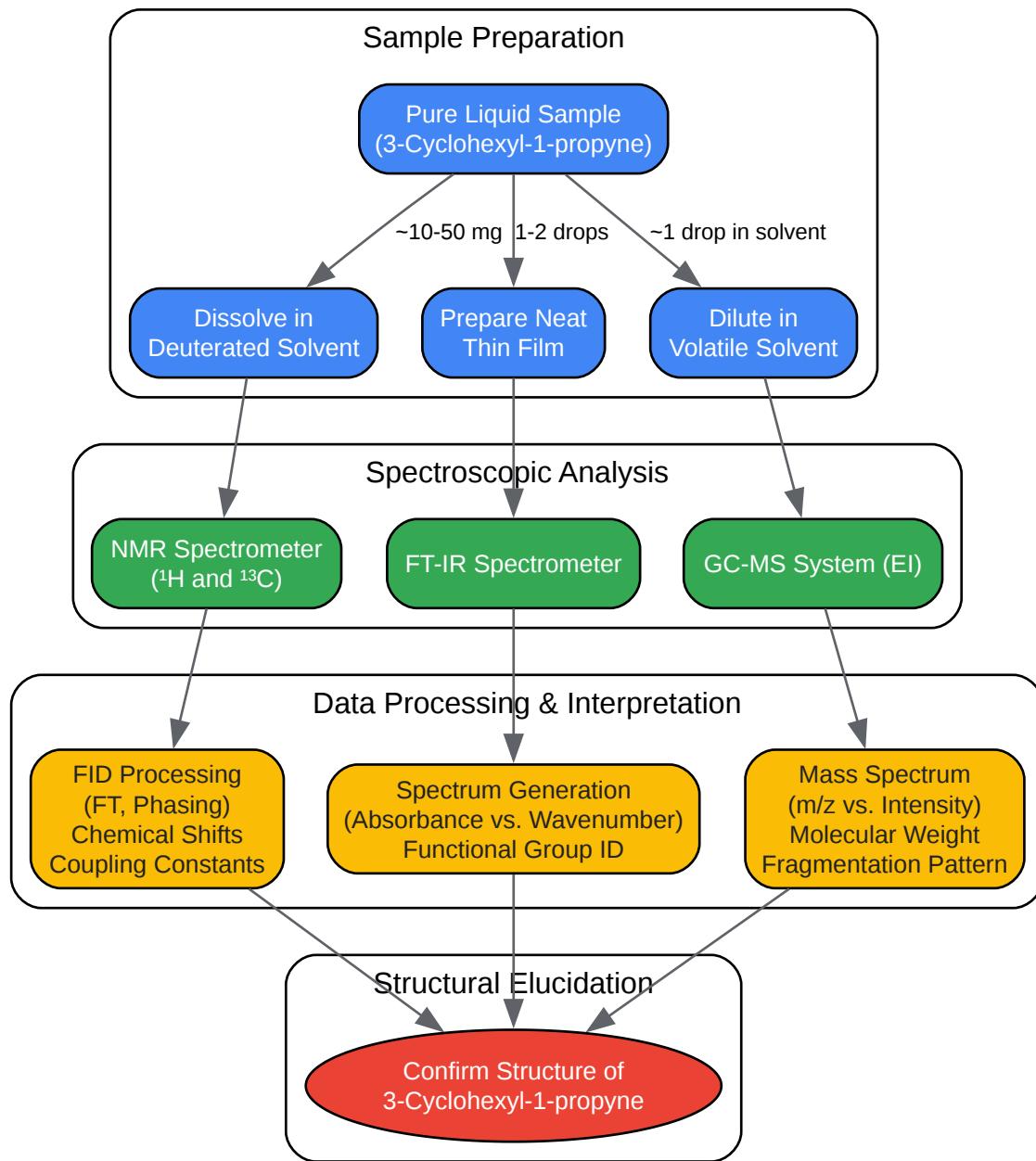
- Sample Preparation:
 - A dilute solution of **3-Cyclohexyl-1-propyne** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.^[7]
 - The solution is transferred to a 2 mL glass autosampler vial. The sample must be free of non-volatile materials and particulates.^[8]
- GC-MS Protocol (Electron Ionization - EI):
 - A small volume of the prepared sample (typically 1 µL) is injected into the heated inlet of the gas chromatograph, where it is vaporized.

- The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and column interaction.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).^[9]
- The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each fragment, generating a mass spectrum that provides a unique fragmentation pattern and allows for the determination of the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a pure liquid compound like **3-Cyclohexyl-1-propyne**.

Workflow for Spectroscopic Analysis of 3-Cyclohexyl-1-propyne

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Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

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